2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, a sulfanyl group, and a trifluoromethoxy-substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the tetrazole ring through a cyclization reaction of an appropriate nitrile with sodium azide under acidic conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the acylation of the resulting intermediate with 4-(trifluoromethoxy)phenylacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of tetrazole-containing compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- **2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This unique feature may contribute to its improved pharmacokinetic properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-11-4-3-5-12(2)16(11)26-17(23-24-25-26)29-10-15(27)22-13-6-8-14(9-7-13)28-18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUUVUUHEQLTOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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